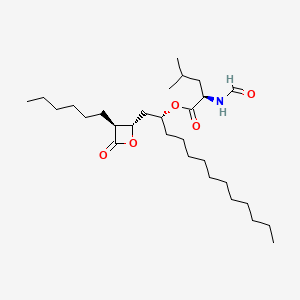

(R,R,S,S)-Orlistat

Description

Properties

CAS No. |

111466-63-8 |

|---|---|

Molecular Formula |

C29H53NO5 |

Molecular Weight |

495.7 g/mol |

IUPAC Name |

[(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26+,27+/m1/s1 |

InChI Key |

AHLBNYSZXLDEJQ-WKAQUBQDSA-N |

SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

Isomeric SMILES |

CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

Synonyms |

[2S-[2α(S*),3β]]-N-Formyl-L-leucine 1-[(3-Hexyl-4-oxo-2-oxetanyl)methyl]dodecyl Ester; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (R,R,S,S)-Orlistat: Structure, Properties, and Biological Significance

Introduction: The Critical Role of Stereochemistry in Orlistat's Function

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely recognized therapeutic agent for the management of obesity.[1] Its mechanism of action lies in the covalent modification of the active site serine residues of these enzymes, thereby preventing the hydrolysis of dietary triglycerides and reducing fat absorption. The therapeutic efficacy of Orlistat is, however, critically dependent on its specific stereochemical configuration. The commercially available drug, known as Tetrahydrolipstatin (THL), is the (S,S,R,S) diastereomer. This guide provides a detailed technical examination of a specific, non-therapeutic stereoisomer: (R,R,S,S)-Orlistat. By exploring its unique chemical structure, physicochemical properties, and comparative biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stereochemical nuances that govern Orlistat's pharmacological activity.

Chemical Structure and Nomenclature

(R,R,S,S)-Orlistat is one of the 16 possible stereoisomers of Orlistat. It is the enantiomer of the therapeutically active (S,S,R,S)-Orlistat. The systematic IUPAC name for (R,R,S,S)-Orlistat is [(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate.

The core structure features a β-lactone ring, which is the key pharmacophore responsible for the irreversible inhibition of lipases. The molecule possesses four chiral centers, leading to the existence of multiple stereoisomers. The specific spatial arrangement of the substituents at these chiral centers dictates the molecule's ability to interact with the active site of its target enzymes.

Caption: 2D representation of the chemical structure of (R,R,S,S)-Orlistat.

Physicochemical Properties

The physicochemical properties of (R,R,S,S)-Orlistat are largely similar to its other stereoisomers due to the identical molecular formula and connectivity. However, subtle differences in properties such as crystal packing and potentially solubility can arise from the different three-dimensional arrangement. The table below summarizes key computed physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₂₉H₅₃NO₅ | PubChem |

| Molecular Weight | 495.7 g/mol | PubChem |

| XLogP3 | 8.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 24 | PubChem |

| Exact Mass | 495.39237379 | PubChem |

| Monoisotopic Mass | 495.39237379 | PubChem |

| Topological Polar Surface Area | 81.7 Ų | PubChem |

| Heavy Atom Count | 35 | PubChem |

Mechanism of Action: The Role of the β-Lactone Ring

The pharmacological activity of Orlistat is attributed to its β-lactone moiety, which acts as a reactive electrophile. This strained four-membered ring is susceptible to nucleophilic attack by the serine residue within the active site of gastric and pancreatic lipases. This reaction results in the opening of the lactone ring and the formation of a stable, covalent acyl-enzyme intermediate, leading to the inactivation of the enzyme.[2] This mechanism is illustrated in the diagram below.

Caption: Mechanism of lipase inhibition by Orlistat stereoisomers.

Biological Activity: A Quantitative Comparison of Stereoisomers

The stereochemistry of Orlistat plays a pivotal role in its biological activity. A systematic study of Tetrahydrolipstatin (THL) and its stereoisomers has provided crucial insights into the structure-activity relationship (S-SAR). The inhibitory potency of these compounds against the hydrolysis of p-nitrophenyl butyrate by porcine pancreatic lipase is quantified by their half-maximal inhibitory concentration (IC₅₀).

The therapeutically active form, (S,S,R,S)-Orlistat (THL), is the most potent inhibitor with an IC₅₀ of 4.0 nM.[3][4] In stark contrast, its enantiomer, (R,R,S,S)-Orlistat, is significantly less active, exhibiting an IC₅₀ of 77 nM .[3][4] This demonstrates a clear stereochemical preference by the enzyme. While still possessing inhibitory activity, the near 20-fold decrease in potency underscores the importance of the specific spatial arrangement for optimal binding and inactivation of the lipase.

The table below presents the IC₅₀ values for THL and its seven trans-β-lactone stereoisomers, highlighting the modulating role of stereochemistry on inhibitory activity.

| Compound | Stereochemistry | Pancreatic Lipase IC₅₀ (nM) | Reference |

| Tetrahydrolipstatin (THL) | (S,S,R,S) | 4.0 | [2][3][4] |

| (R,R,S,S)-Orlistat (ent-THL) | (R,R,S,S) | 77 | [3][4] |

| Diastereomer 1 | (S,R,R,S) | 8.0 | [2] |

| Diastereomer 2 | (S,S,S,S) | 15 | [2] |

| Diastereomer 3 | (R,S,R,S) | 20 | [2] |

| Diastereomer 4 | (R,R,R,S) | 930 | [2] |

Note: The IC₅₀ values are from studies using porcine pancreatic lipase and are presented for direct comparison.

Stereospecific Synthesis and Analysis

The synthesis of Orlistat with high stereochemical purity is a significant challenge in medicinal chemistry. Various synthetic routes have been developed to selectively produce the desired (S,S,R,S) diastereomer, often employing chiral auxiliaries and stereoselective reactions. While the primary focus of synthetic efforts is on the active isomer, the synthesis of other stereoisomers, including (R,R,S,S)-Orlistat, is crucial for comprehensive structure-activity relationship studies. These syntheses often involve multi-step processes with careful control of stereocenters.

The analysis and separation of Orlistat stereoisomers are typically achieved using chiral high-performance liquid chromatography (HPLC). Chiral stationary phases (CSPs) are employed to differentiate between the enantiomers and diastereomers based on their differential interactions with the chiral selector of the CSP.

Experimental Protocol: Chiral HPLC for Diastereomer Separation (General Approach)

The following is a generalized protocol for the chiral separation of Orlistat stereoisomers. Specific conditions would require optimization based on the available chiral column and instrumentation.

-

Column Selection: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is often a suitable starting point for the separation of non-polar, chiral compounds like Orlistat.

-

Mobile Phase: A normal-phase mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is a critical parameter for optimizing the separation.

-

Flow Rate: A flow rate in the range of 0.5 - 1.5 mL/min is generally appropriate.

-

Detection: UV detection at a low wavelength (e.g., 205-215 nm) is suitable for Orlistat.

-

Sample Preparation: The sample containing the mixture of stereoisomers is dissolved in the mobile phase or a compatible solvent.

-

Injection and Elution: The sample is injected onto the column, and the stereoisomers are separated based on their retention times.

-

Data Analysis: The chromatogram is analyzed to determine the retention time and peak area for each separated stereoisomer.

Caption: Generalized workflow for the chiral separation of Orlistat stereoisomers.

Conclusion

This technical guide has provided an in-depth analysis of (R,R,S,S)-Orlistat, highlighting the paramount importance of stereochemistry in determining its biological activity. While possessing the same molecular formula and core structure as the potent anti-obesity drug Orlistat, the (R,R,S,S) enantiomer exhibits significantly reduced inhibitory activity against pancreatic lipase. This underscores the precise three-dimensional fit required for effective interaction with the enzyme's active site. The quantitative data presented, along with the discussion of its chemical properties, mechanism of action, and analytical considerations, offer valuable insights for researchers in the fields of medicinal chemistry, pharmacology, and drug development. A thorough understanding of the structure-activity relationships of all stereoisomers is essential for the rational design of new and more effective therapeutic agents.

References

-

Liu, X., Wang, Y., Duclos, R. I., Jr, & O'Doherty, G. A. (2018). Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin. ACS medicinal chemistry letters, 9(3), 274–278. [Link]

-

National Center for Biotechnology Information. (n.d.). Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Characterization of Tetrahydrolipstatin and Stereoderivatives on the Inhibition of Essential Mycobacterium tuberculosis Lipid Esterases. PubMed Central. [Link]

-

ResearchGate. (n.d.). Inhibitory effect of orlistat on porcine pancreatic lipase. ResearchGate. [Link]

-

Kaur, J., & Singh, P. (2011). Selection of orlistat as a potential inhibitor for lipase from Candida species. Bioinformation, 7(5), 245–249. [Link]

-

Persaud, S. J., Torkamani, A., & Al-Salami, H. (2014). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 17(3), 383–393. [Link]

-

Rahman, M. M., Abdullah, A. T. M., & Hossain, M. A. (2020). IC50 values (n = 3 ± standard deviation) for the inhibition of pancreatic lipase (PL) activity by orlistat and aqueous polyphenolic extracts of vegetables. ResearchGate. [Link]

-

ResearchGate. (n.d.). Characterization of Tetrahydrolipstatin and Stereo-derivatives on the Inhibition of Essential Mycobacterium tuberculosis Lipid Esterases. ResearchGate. [Link]

-

SlidePlayer. (n.d.). stereochemistry and biological activity of drugs. SlidePlayer. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Formyl-L-leucine (3S,4R,6S)-3-hexyl-2-oxo-6-undecyltetrahydro-2H-pyran-4-yl ester. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Orlistat. PubChem. [Link]

Sources

- 1. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Stereoselectivity in Lipase Inhibition: The Case of (R,R,S,S)-Orlistat

Abstract

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a cornerstone in the management of obesity. Its therapeutic efficacy, however, is not merely a function of its chemical formula but is critically dependent on its specific three-dimensional architecture. This technical guide provides an in-depth analysis of the stereoselective inhibition of lipases by Orlistat, focusing on the superior activity of the naturally derived (R,R,S,S) stereoisomer, also known as tetrahydrolipstatin. We will dissect the molecular mechanism of its irreversible covalent inhibition, present a quantitative comparison of the inhibitory potencies of its various stereoisomers, and provide a detailed, field-proven protocol for assessing lipase inhibition in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the structure-activity relationship that governs Orlistat's pharmacological action.

Introduction: The Challenge of Obesity and the Role of Lipase Inhibitors

The global rise in obesity and its associated comorbidities, such as hypertension, diabetes, and dyslipidemia, presents a significant public health challenge[1]. A primary therapeutic strategy involves reducing the caloric intake from dietary fats[2][3]. Pancreatic and gastric lipases are pivotal enzymes in this process, responsible for hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides[4]. The inhibition of these enzymes offers a direct and effective mechanism to decrease fat absorption[3][5].

Orlistat, a hydrogenated derivative of the natural product lipstatin, is the most prominent lipase inhibitor approved for clinical use[3][6]. It acts locally within the gastrointestinal tract with minimal systemic absorption, enhancing its safety profile[4][6][7]. The efficacy of Orlistat is profoundly linked to its stereochemistry. The molecule possesses four chiral centers, theoretically allowing for sixteen stereoisomers[8]. However, only one specific diastereomer demonstrates the potent inhibitory activity that defines its clinical utility[9]. This guide will explore the critical nature of this stereoselectivity.

The Molecular Mechanism: Covalent Inactivation of Lipases

Orlistat's inhibitory power stems from its unique structure, which features a strained β-lactone ring[6][9]. This ring acts as a pharmacophore, an electrophilic trap for a key nucleophile in the lipase active site.

The mechanism of action is a targeted, irreversible inactivation of the enzyme[2][6]:

-

Binding: Orlistat, due to its structural similarity to triglycerides, gains access to the active site of gastric and pancreatic lipases[8].

-

Nucleophilic Attack: The catalytic triad of the lipase, specifically the hydroxyl group of a serine residue (Ser152 in pancreatic lipase), performs a nucleophilic attack on the carbonyl carbon of Orlistat's β-lactone ring[6][9].

-

Covalent Bond Formation: This attack leads to the opening of the strained four-membered lactone ring and the formation of a stable, covalent acyl-enzyme intermediate[6][9].

-

Enzyme Inactivation: The formation of this covalent bond renders the enzyme inactive, as its catalytic serine residue is now blocked and unavailable to hydrolyze its natural substrate, dietary triglycerides[10][11].

This process is highly specific; Orlistat shows little to no activity against other enzymes like amylase, trypsin, or phospholipase A2[2][12].

A Comparative Analysis of Stereoisomer Activity

The precise three-dimensional arrangement of atoms in the Orlistat molecule is paramount for its inhibitory function. The commercially available drug, Xenical®, is a single diastereomer: (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2-oxetanyl] methyl]-dodecyl ester[2][10]. This specific configuration ensures the optimal orientation of the β-lactone ring for the nucleophilic attack by the lipase's serine residue.

Any deviation from this specific stereochemistry results in a dramatic loss of inhibitory potency. The enantiomer of tetrahydrolipstatin (THL), where all four chiral centers are inverted, is significantly less active, and other diastereomers also show markedly reduced activity[9]. This highlights that a precise "lock-and-key" fit is required not just for binding, but for facilitating the chemical reaction that inactivates the enzyme.

Quantitative Data: Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following data, derived from a comparative study using porcine pancreatic lipase, quantitatively demonstrates the superior efficacy of the natural Orlistat configuration[9].

| Compound | Stereochemistry | Pancreatic Lipase IC50 (nM) | Relative Potency |

| Tetrahydrolipstatin (Orlistat) | Natural (Active Form) | 4.0 | 100% |

| Diastereomer 1 | Inverted at C2' | 8.0 | 50% |

| Diastereomer 2 | Inverted at C3 | 15 | ~27% |

| Diastereomer 3 | Inverted at C2 | 20 | 20% |

| Enantiomer of THL | All chiral centers inverted | 77 | ~5% |

| Diastereomer 4 | Inverted at C2, C3, and C2' | 930 | <1% |

| Table 1: Comparative inhibitory activity of Orlistat stereoisomers against porcine pancreatic lipase. Data sourced from BenchChem, citing a single study for direct comparability[9]. |

The data unequivocally shows that the natural stereochemistry of Orlistat is at least twice as potent as its closest diastereomer and over 19 times more potent than its full enantiomer. This underscores the critical importance of stereoselective synthesis to produce a clinically effective drug[13][14].

Experimental Protocol: In Vitro Pancreatic Lipase Inhibition Assay

To quantify and validate the inhibitory activity of Orlistat and its analogues, a robust and reproducible in vitro assay is essential. The following protocol describes a widely used colorimetric method employing a chromogenic substrate.

Principle

This assay measures the activity of pancreatic lipase by monitoring the hydrolysis of a chromogenic substrate, p-nitrophenyl palmitate (pNPP)[9][15]. The enzyme cleaves the ester bond in pNPP, releasing p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, which is proportional to enzyme activity, can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm[15][16]. The presence of an inhibitor like Orlistat will decrease the rate of this reaction.

Materials and Reagents

-

Porcine Pancreatic Lipase (PPL), Type II (e.g., Sigma-Aldrich)

-

p-Nitrophenyl Palmitate (pNPP)

-

Orlistat or test inhibitor

-

Assay Buffer: Tris-HCl (e.g., 50 mM, pH 8.0)

-

Dimethyl Sulfoxide (DMSO)

-

Isopropanol

-

96-well clear, flat-bottomed microplates

-

Microplate spectrophotometer capable of reading at 410 nm[16]

-

Incubator set to 37°C

Step-by-Step Methodology

-

Enzyme Solution Preparation:

-

Prepare a stock solution of Porcine Pancreatic Lipase (PPL) in ice-cold Tris-HCl buffer (pH 8.0) to a concentration of 1 mg/mL immediately before use[17].

-

Further dilute the stock solution with the assay buffer to achieve a final working concentration that provides a linear rate of reaction over 10-15 minutes.

-

-

Substrate Solution Preparation:

-

Inhibitor Solution Preparation:

-

Prepare a stock solution of Orlistat (or other test compounds) in DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.

-

-

Assay Plate Setup (in a 96-well plate):

-

Pre-incubation:

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of the pNPP working solution to all wells, bringing the final volume to 200 µL[15].

-

Immediately place the plate in the spectrophotometer (pre-warmed to 37°C) and begin reading the absorbance at 410 nm every minute for 15-20 minutes.

-

Data Analysis

-

Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope (ΔAbsorbance/ΔTime) of the linear portion of the absorbance curve.

-

Calculate Percentage Inhibition: Use the following formula to determine the % inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Conclusion

The therapeutic action of Orlistat is a clear and compelling example of the principle of stereoselectivity in pharmacology. The potent, irreversible inhibition of gastric and pancreatic lipases is almost exclusively attributed to the single, naturally derived (R,R,S,S) diastereomer. As demonstrated by quantitative IC50 data, alternative stereoisomers exhibit dramatically reduced activity, rendering them pharmacologically inconsequential. This profound difference is rooted in the precise three-dimensional fit required between the inhibitor's β-lactone pharmacophore and the lipase's active site serine residue, which facilitates the covalent reaction that inactivates the enzyme. For scientists and professionals in drug discovery and development, the case of Orlistat serves as a critical reminder that understanding and controlling stereochemistry is not an academic exercise but a fundamental requirement for designing safe and effective medicines.

References

-

Heck, A. M., Yanovski, J. A., & Calis, K. A. (2000). Orlistat, a new lipase inhibitor for the management of obesity. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 20(3), 270-279. [Link]

-

Lewis, D. R., & Liu, D. J. (2012). Direct measurement of lipase inhibition by orlistat using a dissolution linked in vitro assay. Clinical Pharmacology in Drug Development, 1(2), 66-71. [Link]

-

Wikipedia. (2023, December 27). Discovery and development of gastrointestinal lipase inhibitors. [Link]

-

Lewis, D. R., & Liu, D. J. (2012). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Clinical Pharmacology & Biopharmaceutics, 1(2). [Link]

-

Candela, M. F., Arenas, N. E., & Caicedo, O. (2021). Inhibition of Lipase by Orlistat: Kinetics Combined with In Silico Approaches to Visualize Interactions. Journal of Chemical Education, 98(4), 1353-1359. [Link]

-

ResearchGate. (n.d.). A New Route for the Preparation of Orlistat. [Link]

-

Drug Synthesis Database. (n.d.). Orlistat, Orlipastat, Tetrahydrolipstatin, Xenical. [Link]

-

PolyblueChem. (n.d.). Introduction to Orlistat: Chemical Properties, Synthesis, and Applications. [Link]

-

U.S. Food and Drug Administration. (1999). XENICAL (orlistat) Capsules Label. [Link]

-

European Medicines Agency. (2005). Xenical, INN-Orlistat: Scientific Discussion. [Link]

-

Yodle, B., et al. (2024). Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations. Molecules, 29(3), 565. [Link]

-

Birari, R. B., & Bhutani, K. K. (2007). Pancreatic lipase inhibitors from natural sources: unexplored potential. Drug Discovery Today, 12(19-20), 879-889. [Link]

- Google Patents. (2021).

-

Ma, G., Zancanella, M., Oyola, Y., Richardson, R. D., Smith, J. W., & Romo, D. (2006). Total synthesis and comparative analysis of orlistat, valilactone, and a transposed orlistat derivative: inhibitors of fatty acid synthase. Organic Letters, 8(20), 4497-4500. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). orlistat. [Link]

-

Al-kassas, R., et al. (2022). Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules. Scientific Reports, 12(1), 1-13. [Link]

-

ResearchGate. (n.d.). The pancreatic lipase inhibitory effect of both the Orlislim® (G1), Slimcare® (G2), and the RLD (Xenical®). [Link]

-

Patsnap. (n.d.). Synthesizing method of weight loss drug orlistat intermediate. [Link]

- Google Patents. (2007).

-

Candela, M. F., Arenas, N. E., & Caicedo, O. (2021). Inhibition of Lipase by Orlistat: Kinetics Combined with In Silico Approaches to Visualize Interactions. Journal of Chemical Education, 98(4), 1353-1359. [Link]

-

U.S. Food and Drug Administration. (2007). XENICAL (orlistat) Capsules Label. [Link]

-

Singh, A. K., & Singh, A. (2024). Orlistat. In StatPearls. StatPearls Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). Orlistat. PubChem Compound Summary for CID 3034010. [Link]

-

RxList. (n.d.). Xenical (Orlistat 120 mg): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

Dr.Oracle. (n.d.). What is the drug group and mechanism of action (MOA) of orlistat?. [Link]

-

U.S. Food and Drug Administration. (2009). XENICAL (orlistat) Capsules Label. [Link]

-

Journal of Applied Pharmaceutical Science. (2021). Development and validation of a new LC-MS/MS method for determination of orlistat in biological matrices using experimental design. [Link]

-

Kim, M. S., et al. (2020). Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type. Pharmaceutics, 12(4), 353. [Link]

-

Al-Sabha, W. A. (2020). Spectrophotometric Determination Of Orlistat In Pharmaceutical Formulation And Some Body Fluid By Folin's Reagent. International Journal of Pharmaceutical Research, 12(2). [Link]

- Google Patents. (n.d.).

-

ARC Journals. (n.d.). Quantification of Orlistat by a Validated, Simple and Sensitive High Performance Thin Layer Chromatographic-Densitometric Assay. [Link]

-

ResearchGate. (n.d.). Orlistat, a New Lipase Inhibitor for the Management of Obesity. [Link]

Sources

- 1. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]

- 7. droracle.ai [droracle.ai]

- 8. ema.europa.eu [ema.europa.eu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. rndsystems.com [rndsystems.com]

- 13. researchgate.net [researchgate.net]

- 14. Orlistat, Orlipastat, Tetrahydrolipstatin, R-212, Ro-18-0647/002, Ro-18-0647, Xenical-药物合成数据库 [drugfuture.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources and derivatives of (R,R,S,S)-Orlistat

An In-Depth Technical Guide on the Natural Sources and Derivatives of (R,R,S,S)-Orlistat

Authored by: Gemini, Senior Application Scientist

Abstract

(R,R,S,S)-Orlistat, commercially known as Xenical® and Alli®, is a potent inhibitor of gastric and pancreatic lipases, widely utilized in the management of obesity.[1][2] Unlike many pharmaceuticals that are the product of purely synthetic routes, Orlistat is a semi-synthetic derivative of a natural product.[3] This guide provides a comprehensive technical exploration of the journey from a microbial metabolite to the final active pharmaceutical ingredient. We will delve into the natural source of its precursor, the intricate biosynthetic pathway, detailed protocols for fermentation and extraction, and the chemical transformation that yields the final (R,R,S,S)-Orlistat. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of Orlistat's origins and production.

The Natural Precursor: Lipstatin from Streptomyces toxytricini

The story of Orlistat begins with the discovery of Lipstatin, a natural product isolated from the fermentation broth of the actinobacterium Streptomyces toxytricini.[4][5] Lipstatin itself is a powerful inhibitor of pancreatic lipase and serves as the direct precursor for the synthesis of Orlistat.[6] Orlistat is, in fact, tetrahydrolipstatin, a more stable, saturated derivative of Lipstatin.[1][7] The semi-synthetic approach, leveraging the complex stereochemistry established by the microorganism, is a highly efficient method for producing Orlistat.[4]

Biosynthesis of Lipstatin

The biosynthesis of Lipstatin in S. toxytricini is a fascinating example of a hybrid polyketide-nonribosomal peptide pathway.[4] The core of this process is governed by a dedicated gene cluster, the lst operon, which orchestrates the assembly of the molecule from primary metabolites.[6]

The key precursor molecules for the biosynthesis of the Lipstatin backbone are two fatty acid units: an octanoic acid (C8) derivative and a C14 fatty acid derivative derived from the incomplete β-oxidation of linoleic acid.[8][9] These precursors undergo a Claisen condensation to form the initial polyketide chain.[10] Following the formation of the characteristic β-lactone ring, an N-formyl-L-leucine side chain is attached to a hydroxyl group on the backbone.[11]

1.1.1. The Lipstatin (lst) Gene Cluster

The genetic blueprint for Lipstatin production is encoded within the lst gene cluster. This cluster contains the genes that code for the essential enzymes responsible for the assembly of the Lipstatin molecule.

| Gene | Enzyme Product (Putative) | Putative Function in Biosynthesis |

| lstA | β-ketoacyl-ACP synthase III (FabH) homolog | Involved in the Claisen condensation of the fatty acid precursors to form the polyketide backbone.[6] |

| lstB | β-ketoacyl-ACP synthase III (FabH) homolog | Works in conjunction with LstA in the core condensation reaction.[6] |

| lstC | Acyl-CoA Synthetase | Activates the C8 precursor, octanoic acid, to octanoyl-CoA for entry into the pathway.[6] |

| lstD | 3β-hydroxysteroid dehydrogenase homolog | Catalyzes the reduction of a β-keto group, a critical step for the formation of the β-lactone ring.[11] |

| lstE | Nonribosomal peptide synthetase (NRPS) | Responsible for the activation and incorporation of the L-leucine residue.[11] |

| lstF | Formyltransferase homolog | Catalyzes the formylation of the L-leucine residue before its attachment to the Lipstatin core.[11] |

1.1.2. Biosynthetic Pathway Visualization

The following diagram illustrates the proposed biosynthetic pathway of Lipstatin in S. toxytricini.

Caption: Biosynthetic pathway of Lipstatin in S. toxytricini.

Production and Isolation of Lipstatin

The industrial production of Lipstatin relies on the fermentation of S. toxytricini. Optimizing fermentation conditions is crucial for maximizing the yield of Lipstatin.[12]

Fermentation Protocol for Lipstatin Production

This protocol outlines a typical fed-batch fermentation process for Lipstatin production.

1. Seed Culture Preparation:

- Medium: Prepare a seed culture medium containing (per liter): 10 g yeast extract, 10 g malt extract, and 4 g dextrose. Adjust the pH to 7.2.

- Inoculation: Inoculate the sterilized medium with a spore suspension of S. toxytricini.

- Incubation: Incubate at 28°C for 48-72 hours with shaking at 220 rpm.

2. Production Fermentation:

- Medium: Prepare the production medium containing (per liter): 35 g soy flour, 22.5 g glycerol, 25 g soy oil, 15 g soy lecithin, and 0.5 g polypropylene glycol.[4] Adjust the initial pH to approximately 7.0.[13]

- Inoculation: Inoculate the production medium with 5-10% (v/v) of the seed culture.

- Incubation: Ferment at 28°C for 6-7 days under aerobic conditions.[14] Maintain adequate aeration and agitation.

- Feeding: A crucial aspect of enhancing Lipstatin production is the controlled feeding of precursors. L-leucine and octanoic acid can be fed during the fermentation to boost the yield.[12] The timing and concentration of these feeds need to be optimized for the specific strain and bioreactor conditions.

Extraction and Purification of Lipstatin

Following fermentation, Lipstatin needs to be extracted from the fermentation broth and purified.

1. Extraction:

- Harvest the mycelium from the fermentation broth by centrifugation.

- Extract the mycelial cake multiple times with a mixture of acetone and hexane (e.g., 3:2 v/v).[6]

- Combine the organic extracts.

2. Purification:

- Dry the combined organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield a crude oily extract.[6]

- The crude extract can be further purified using chromatographic techniques, such as silica gel column chromatography, with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate) to yield purified Lipstatin.[15]

Chemical Derivatization: From Lipstatin to (R,R,S,S)-Orlistat

Orlistat is the saturated derivative of Lipstatin, formally known as tetrahydrolipstatin.[4] The conversion is a straightforward and highly efficient reduction reaction, making it the preferred industrial method when a Lipstatin precursor is available.[4]

Synthesis of Orlistat via Hydrogenation of Lipstatin

The synthesis of Orlistat is most commonly achieved through the catalytic hydrogenation of Lipstatin, which reduces the two carbon-carbon double bonds in the C14 fatty acid side chain.[2][4]

Caption: Synthesis of Orlistat via hydrogenation of Lipstatin.

Protocol for the Hydrogenation of Lipstatin

This protocol describes the catalytic hydrogenation of a Lipstatin-containing extract.

1. Reaction Setup:

- Dissolve the purified Lipstatin in a suitable solvent, such as ethanol.

- Add a catalyst, typically 5% Palladium on carbon (Pd/C).[15]

- Transfer the mixture to a hydrogenation reactor.

2. Hydrogenation:

- Pressurize the reactor with hydrogen gas (H₂). The pressure and temperature conditions may vary but are typically mild (e.g., room temperature to 40°C and 1-5 bar H₂ pressure).[15]

- Stir the reaction mixture vigorously to ensure good contact between the substrate, catalyst, and hydrogen gas.

- Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (Lipstatin) is consumed.

3. Work-up and Purification:

- Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen or argon).

- Filter the reaction mixture to remove the Pd/C catalyst.

- Concentrate the filtrate under reduced pressure to obtain crude Orlistat.

- The crude Orlistat can be purified by recrystallization from a suitable solvent system (e.g., hexane) to yield the final, high-purity (R,R,S,S)-Orlistat.[16]

Conclusion

The production of (R,R,S,S)-Orlistat is a prime example of leveraging a natural product scaffold for pharmaceutical development. The biosynthesis of its precursor, Lipstatin, by Streptomyces toxytricini is a well-defined pathway that can be optimized through fermentation technology and metabolic engineering. The subsequent conversion to Orlistat via catalytic hydrogenation is a robust and efficient chemical transformation. This guide has provided the fundamental data, protocols, and pathway knowledge to aid professionals in the research, development, and optimization of this important therapeutic agent.

References

-

The Core of Orlistat: A Technical Guide to Lipstatin Biosynthesis and Chemical Synthesis. Benchchem.

-

Bai, L., et al. (2014). Operon for Biosynthesis of Lipstatin, the Beta-Lactone Inhibitor of Human Pancreatic Lipase. Applied and Environmental Microbiology, 80(23), 7473-7481.

-

Schuhr, C. A., et al. (2002). Biosynthetic Precursors of the Lipase Inhibitor Lipstatin. The Journal of Organic Chemistry, 67(10), 3373-3378.

-

A New Route for the Preparation of Orlistat. ResearchGate.

-

Ramig, K., et al. (2004). Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat Using Asymmetric Hydrogenation and a Grignard Reagent Promoted Lactone Cyclization. Organic Process Research & Development, 8(5), 750-755.

-

Relationship: Metabolic Syndrome and Lipstatin. Caring Sunshine.

-

Plausible lipstatin biosynthetic pathway in S. toxytricini. ResearchGate.

-

Kumar, S., & Dubey, K. K. (2015). The role of linoleic acid, palmitic acid and leucine in lipstatin biosynthesis by Streptomyces toxytricini. Journal of Chemical and Pharmaceutical Research, 7(3), 1221-1226.

-

Proposed mechanism of lipstatin biosynthesis in S. toxytricini. ResearchGate.

-

Orlistat, Orlipastat, Tetrahydrolipstatin. Drug Synthesis Database.

-

Fermentation process for lipstatin and method of extracting lipstatin from a fermentation broth. Google Patents.

-

A fermentation process for lipstatin and method of extracting lipstatin from a fermentation broth. Google Patents.

-

Singh, A., & Kahri, J. (2024). Orlistat. In StatPearls. StatPearls Publishing.

-

(R,R,S,S)-Orlistat. PubChem.

-

ORLISTAT, (R,R,R,R)-. GSRS.

-

ORLISTAT, (R,S,S,S)-. GSRS.

-

Combined Potential of Orlistat with Natural Sources and Their Bioactive Compounds Against Obesity: A Review. PMC.

-

(S,S,R,R)-Orlistat. PubChem.

-

Orlistat preparation method. Google Patents.

-

Lipstatin and its medically important analogue orlistat. ResearchGate.

-

Discovery and development of gastrointestinal lipase inhibitors. Wikipedia.

-

Orlistat. PubChem.

-

Enhanced production of lipstatin from Streptomyces toxytricini by optimizing fermentation conditions and medium. ResearchGate.

-

Orlistat and Impurities. BOC Sciences.

-

A kind of preparation method of orlistat. Google Patents.

-

Fermentative production of lipstatin. Google Patents.

Sources

- 1. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]

- 3. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. Operon for Biosynthesis of Lipstatin, the Beta-Lactone Inhibitor of Human Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combined Potential of Orlistat with Natural Sources and Their Bioactive Compounds Against Obesity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. EP1458882A2 - A fermentation process for lipstatin and method of extracting lipstatin from a fermentation broth - Google Patents [patents.google.com]

- 14. US6844174B2 - Fermentation process for lipstatin and method of extracting lipstatin from a fermentation broth - Google Patents [patents.google.com]

- 15. EP2019869A1 - Fermentative production of lipstatin - Google Patents [patents.google.com]

- 16. CN1765892A - A kind of preparation method of orlistat - Google Patents [patents.google.com]

Introduction: The Significance of Stereoisomerism in Orlistat

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of (R,R,S,S)-Orlistat

For Researchers, Scientists, and Drug Development Professionals

Orlistat, also known as tetrahydrolipstatin, is a well-established therapeutic agent for the management of obesity.[1][2] It is a potent, specific, and irreversible inhibitor of pancreatic and gastric lipases, enzymes crucial for the digestion of dietary fats.[1][3] By forming a covalent bond with the active serine site of these lipases within the gastrointestinal tract, Orlistat prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerols.[1][3] This inhibition of fat absorption contributes to a caloric deficit, aiding in weight reduction.[1][4]

The Orlistat molecule possesses four chiral centers, which gives rise to a number of stereoisomers.[5][6] The commercially available drug is a specific diastereomeric molecule.[5] In drug development, it is crucial to recognize that different stereoisomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. The three-dimensional arrangement of atoms can significantly influence a molecule's interaction with its biological target. Therefore, the comprehensive in vitro characterization of individual stereoisomers, such as (R,R,S,S)-Orlistat, is a fundamental step in understanding their specific biological activity and therapeutic potential.

This guide provides a detailed framework for the preliminary in vitro studies of (R,R,S,S)-Orlistat, outlining a logical progression of experiments from primary target engagement to initial safety profiling.

Caption: Chiral centers of the Orlistat molecule denoted by asterisks.

Part 1: Primary Target Engagement - Pancreatic Lipase Inhibition

The foundational in vitro assessment for any Orlistat stereoisomer is to quantify its inhibitory activity against its primary target, pancreatic lipase. This is crucial to determine if the (R,R,S,S) configuration retains the desired pharmacological effect.

Causality Behind Experimental Choices

The selection of a chromogenic substrate, such as p-nitrophenyl butyrate (p-NPB), is a strategic choice for a high-throughput and reproducible assay.[7][8] The hydrolysis of p-NPB by lipase releases p-nitrophenol, a yellow-colored product that can be readily quantified spectrophotometrically.[7] This provides a direct measure of enzymatic activity. It is essential to include a positive control, such as the standard Orlistat mixture, to benchmark the potency of the (R,R,S,S)-isomer. The concentrations of the enzyme and substrate are optimized to ensure the reaction proceeds within the linear range, allowing for accurate determination of inhibitory effects.

Experimental Protocol: Pancreatic Lipase Inhibition Assay

-

Reagent Preparation :

-

Prepare a stock solution of porcine pancreatic lipase in a suitable buffer (e.g., Tris-HCl with CaCl2).

-

Prepare a stock solution of the substrate, p-NPB, in a solvent like dimethylformamide.

-

Prepare serial dilutions of (R,R,S,S)-Orlistat and the standard Orlistat control in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure :

-

In a 96-well plate, add the enzyme buffer.

-

Add the test compounds ((R,R,S,S)-Orlistat dilutions) or control to the respective wells.

-

Pre-incubate the enzyme with the test compounds for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.[8]

-

Initiate the enzymatic reaction by adding the p-NPB substrate solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the absorbance of the product (p-nitrophenol) at a wavelength of 405-410 nm using a microplate reader.[8][9]

-

-

Data Analysis :

-

Calculate the percentage of lipase inhibition for each concentration of the test compound compared to the untreated control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

-

Caption: Workflow for the in vitro pancreatic lipase inhibition assay.

Data Presentation: Comparative Lipase Inhibition

| Compound | IC50 (nM) |

| Orlistat (Standard Mixture) | X |

| (R,R,S,S)-Orlistat | Y |

| Other Stereoisomer 1 | Z |

| Other Stereoisomer 2 | W |

(Note: X, Y, Z, and W represent hypothetical values to be determined experimentally.)

Part 2: Initial Safety Assessment - Cytotoxicity Profiling

Following the confirmation of on-target activity, it is imperative to assess the general cytotoxicity of (R,R,S,S)-Orlistat.[10][11][12] This provides an early indication of the compound's safety profile and helps in determining a potential therapeutic window. Employing multiple assays that measure different aspects of cell health provides a more robust and self-validating system.

Pillar 1: Metabolic Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is often used as an indicator of cell viability.[13][14] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[15][16] The amount of formazan produced is proportional to the number of living, metabolically active cells.[14]

Experimental Protocol: MTT Assay

-

Cell Seeding : Seed cells (e.g., a relevant human cell line like Caco-2 for intestinal cells) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of (R,R,S,S)-Orlistat for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13]

-

Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement : Measure the absorbance of the colored solution at a wavelength between 550 and 600 nm.[13]

Pillar 2: Membrane Integrity Assessment (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[17][18][19][20] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[18][19][20] The amount of LDH in the supernatant is directly proportional to the number of dead or damaged cells.

Experimental Protocol: LDH Release Assay

-

Cell Seeding and Treatment : Follow the same procedure as for the MTT assay.

-

Supernatant Collection : After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction : In a new 96-well plate, mix the supernatant with the LDH reaction mixture provided in a commercial kit.[18][19] This mixture typically contains lactate, NAD+, and a tetrazolium salt.

-

Incubation : Incubate the plate at room temperature for approximately 30 minutes.[18][19]

-

Absorbance Measurement : Measure the absorbance of the resulting formazan product at a wavelength of approximately 490 nm.[18][19]

Caption: Principles of the MTT and LDH cytotoxicity assays.

Data Presentation: Comparative Cytotoxicity

| Cell Line | (R,R,S,S)-Orlistat CC50 (µM) - MTT | (R,R,S,S)-Orlistat CC50 (µM) - LDH |

| Caco-2 (Intestinal) | A | D |

| HepG2 (Liver) | B | E |

| 3T3 (Fibroblast) | C | F |

(Note: A-F represent hypothetical values to be determined experimentally.)

Part 3: Exploratory Assessment - Off-Target Effects

While Orlistat is a specific lipase inhibitor, it has been shown to have off-target effects, most notably the inhibition of fatty acid synthase (FASN).[21][22] FASN is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in cancer cells.[22][23] Investigating whether (R,R,S,S)-Orlistat retains this FASN-inhibitory activity is crucial, as it could open avenues for new therapeutic applications or highlight potential side effects.

Proposed In Vitro Studies for Off-Target Effects

-

FASN Inhibition Assay : A cell-free enzymatic assay can be employed to measure the direct inhibition of purified FASN by (R,R,S,S)-Orlistat. This would typically involve monitoring the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway.

-

Activity-Based Protein Profiling (ABPP) : For a more comprehensive and unbiased assessment of off-target interactions, ABPP can be utilized. This advanced technique uses chemical probes that react with entire classes of enzymes (like serine hydrolases) in a complex proteome. By competing (R,R,S,S)-Orlistat against these probes, one can identify other potential cellular targets of this specific stereoisomer.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound workflow for the initial in vitro characterization of (R,R,S,S)-Orlistat. By systematically evaluating its primary target engagement, cytotoxicity, and potential off-target effects, researchers can build a comprehensive biological profile of this specific stereoisomer. The data generated from these studies will be critical in determining whether (R,R,S,S)-Orlistat offers any advantages in terms of potency, specificity, or safety compared to the clinically used Orlistat. Such stereoisomer-specific investigations are fundamental to the principles of modern drug discovery and development, paving the way for potentially more refined and effective therapeutics.

References

-

Enzo Life Sciences. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

- Talebi, A., et al. (2022). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.

-

G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

- Kato, E. (2013). Procedure for pancreatic lipase inhibitory activity assay (micelle method).

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Bio-protocol. (n.d.). Pancreatic Lipase Inhibition Assay. Retrieved from [Link]

-

MySkinRecipes. (n.d.). UV-VIS Anti-pancreatic lipase assay. Retrieved from [Link]

-

MDPI. (2024). Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

- Yang, D., et al. (2013). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. PLOS ONE.

- Heck, A. M., et al. (2000). Orlistat, a New Lipase Inhibitor for the Management of Obesity. Pharmacotherapy.

- Drent, M. L., & van der Veen, E. A. (1995). Lipase inhibition: a novel concept in the treatment of obesity.

- The FASEB Journal. (2015).

-

MDPI. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

- Journal of Applied Pharmaceutical Science. (2024).

-

National Center for Biotechnology Information. (2024). Orlistat - StatPearls. Retrieved from [Link]

- Carrière, F., et al. (2001). Inhibition of gastrointestinal lipolysis by Orlistat during digestion of test meals in healthy volunteers. American Journal of Physiology-Gastrointestinal and Liver Physiology.

- Google Patents. (n.d.). CN102558103B - Method for separating and purifying Orlistat.

-

ARC Journals. (n.d.). Quantification of Orlistat by a Validated, Simple and Sensitive High Performance Thin Layer Chromatographic-Densitometric Assay. Retrieved from [Link]

- Chinese Pharmaceutical Journal. (2025).

-

MDPI. (2017). Anti-Tumorigenic Potential of a Novel Orlistat-AICAR Combination in Prostate Cancer Cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Orlistat | C29H53NO5 | CID 3034010 - PubChem. Retrieved from [Link]

- ResearchGate. (2009). Activity-Based Proteome Profiling of Potential Cellular Targets of Orlistat - An FDA-Approved Drug with Anti-Tumor Activities.

-

National Center for Biotechnology Information. (2020). Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type. Retrieved from [Link]

-

MDPI. (2023). Combined Potential of Orlistat with Natural Sources and Their Bioactive Compounds Against Obesity: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review. Retrieved from [Link]

- Journal of Applied Pharmaceutical Science. (2022).

- Progressive Academic Publishing. (n.d.).

- Anticancer Research. (2014).

- Google Patents. (n.d.). CN111004272B - Preparation method of orlistat chiral intermediate.

- Guerciolini, R. (1997). Mode of action of orlistat.

- Google Patents. (n.d.). WO2009039157A2 - Orlistat pharmaceutical formulations.

- European Journal of Pharmacology. (2023). Potential of Orlistat to induce apoptotic and antiangiogenic effects as well as inhibition of fatty acid synthesis in breast cancer cells.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). orlistat | Ligand page. Retrieved from [Link]

Sources

- 1. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orlistat | C29H53NO5 | CID 3034010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. WO2009039157A2 - Orlistat pharmaceutical formulations - Google Patents [patents.google.com]

- 6. orlistat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. benchchem.com [benchchem.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. UV-VIS Anti-pancreatic lipase assay [myskinrecipes.com]

- 10. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. opentrons.com [opentrons.com]

- 12. kosheeka.com [kosheeka.com]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. clyte.tech [clyte.tech]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.sg]

- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. info.gbiosciences.com [info.gbiosciences.com]

- 21. scientificarchives.com [scientificarchives.com]

- 22. Anti-Tumorigenic Potential of a Novel Orlistat-AICAR Combination in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vivo Effectiveness of Orlistat in the Suppression of Human Colorectal Cancer Cell Proliferation | Anticancer Research [ar.iiarjournals.org]

(R,R,S,S)-Orlistat: Stereochemical Profiling and Potential Therapeutic Applications

This in-depth technical guide focuses on (R,R,S,S)-Orlistat (CAS: 1225451-00-2), a specific stereoisomer of the anti-obesity drug Orlistat (Tetrahydrolipstatin). While the FDA-approved pharmaceutical ingredient is the (S,S,S,S) diastereomer, the (R,R,S,S) isomer serves as a critical analytical reference standard and a mechanistic probe in the development of next-generation Fatty Acid Synthase (FASN) inhibitors for oncology.

Part 1: Executive Summary & Core Directive

The Stereochemical Imperative in Lipase Inhibition

Orlistat (Xenical®, Alli®) is a potent, irreversible inhibitor of gastric and pancreatic lipases, chemically defined as the (S)-leucine ester of (3S,4S)-3-hexyl-4-[(2S)-2-hydroxytridecyl]-2-oxetanone. Its efficacy relies entirely on the precise spatial arrangement of its

(R,R,S,S)-Orlistat , an enantiomeric/diastereomeric impurity, represents a distinct chemical entity with a reversed stereochemical configuration at critical binding centers. While often viewed solely as a process impurity, this molecule holds significant value in Structure-Activity Relationship (SAR) studies. By decoupling the potent lipase inhibition (associated with GI side effects) from the inhibition of the Thioesterase (TE) domain of Fatty Acid Synthase (FASN), (R,R,S,S)-Orlistat and its analogs provide a blueprint for developing tumor-specific metabolic inhibitors with improved therapeutic indices.

This guide outlines the synthesis, characterization, and application of (R,R,S,S)-Orlistat as a high-fidelity research tool and potential lead scaffold.

Part 2: Chemical Identity & Structural Logic

Stereochemical Nomenclature

To understand the application, one must first define the divergence from the active pharmaceutical ingredient (API).

| Feature | Standard Orlistat (API) | (R,R,S,S)-Orlistat (Target) |

| CAS Number | 96829-58-2 | 1225451-00-2 |

| Configuration | (2S, 3S, 2'S, N-S) | (2R, 3R, 2'S, N-S)* |

| (3S, 4S) | (3R, 4R) (Inverted Ring) | |

| Primary Target | Pancreatic Lipase ( | FASN-TE (Variable/Probe) |

| Role | Clinical Therapeutic | Impurity Standard / SAR Probe |

*Note: The nomenclature (R,R,S,S) typically refers to the inversion of the

Mechanism of Action: The "Lock and Key" Divergence

The

-

S,S,S,S Configuration: positions the hexyl tail and leucine group perfectly into the hydrophobic grooves of the lipase, facilitating the nucleophilic attack on the carbonyl carbon.

-

R,R,S,S Configuration: steric clashes prevent optimal alignment within the pancreatic lipase pocket.

-

Therapeutic Implication: Reduced affinity for pancreatic lipase implies reduced gastrointestinal side effects (steatorrhea). If this isomer retains affinity for the FASN Thioesterase domain (which has a different pocket geometry), it becomes a candidate for systemic cancer therapy.

-

Part 3: Therapeutic & Research Applications[1][2]

Application 1: High-Fidelity Analytical Reference Standard (QC)

In drug development, the purity of the chiral API is paramount. The (R,R,S,S) isomer is a mandatory System Suitability Standard in Chiral HPLC methods to prove that the manufacturing process has not caused racemization.

Protocol: Chiral Purity Assessment

-

Column: Chiralpak IA or IC (Amylose-based stationary phase).

-

Mobile Phase: n-Hexane : Isopropyl Alcohol (98:2 v/v).

-

Detection: UV at 210 nm.

-

Criterion: Resolution (

) between (S,S,S,S) and (R,R,S,S) peaks must be > 1.5.

Application 2: De-Coupling FASN vs. Lipase Activity (Oncology)

Fatty Acid Synthase (FASN) is upregulated in breast, prostate, and ovarian cancers. Standard Orlistat inhibits FASN but has poor bioavailability and severe GI toxicity due to lipase inhibition.

-

The Hypothesis: The (R,R,S,S) isomer acts as a stereochemical probe . If it exhibits a high

for Pancreatic Lipase (inactive) but a low -

Current Status: Research indicates that while full inversion reduces potency, transposed or specific diastereomers (like the R,R,S,S ring with S-sidechains) can retain TE-domain specificity.

Application 3: Metabolic Reprogramming Probe

Researchers use (R,R,S,S)-Orlistat in cell-based assays to distinguish between lipid uptake inhibition (extracellular lipase) and de novo lipogenesis inhibition (intracellular FASN).

-

Workflow: Treat cells with (S,S,S,S) (blocks both) vs. (R,R,S,S) (blocks neither or only FASN).

-

Readout:

-Acetate incorporation into lipids.

Part 4: Experimental Methodologies

Synthesis of (R,R,S,S)-Orlistat (Probe Generation)

Reference: Adapted from Mulzer et al. (JACS) and Romo et al. (Org. Lett.) approaches for stereoisomer generation.

Step-by-Step Protocol:

-

Starting Material: Begin with (R)-3-hydroxytetradecanoic acid (inverted center compared to standard).

-

Ring Closure: Perform a Tandem Mukaiyama Aldol-Lactonization (TMAL) using a Lewis Acid catalyst that favors the trans-

-lactone with (R,R) configuration.-

Critical Control: Use

and chiral amine bases to direct the stereochemistry.

-

-

Side Chain Attachment: Esterify the secondary alcohol with N-formyl-(S)-leucine (retaining the natural amino acid configuration to match the impurity profile).

-

Purification: Flash chromatography (Hexane/EtOAc) followed by recrystallization.

Comparative Enzymatic Assay (FASN vs. Lipase)

Objective: Determine the Selectivity Index (SI) of the isomer.

| Parameter | Pancreatic Lipase Assay | FASN-TE Domain Assay |

| Substrate | 4-Nitrophenyl palmitate (4-NPP) | Thioesterase substrate (e.g., 4-MU-heptanoate) |

| Buffer | Tris-HCl (pH 8.0) + Bile Salts | Phosphate Buffer (pH 7.6) + 1mM EDTA |

| Detection | Absorbance at 410 nm (Release of p-nitrophenol) | Fluorescence (Ex 350nm / Em 450nm) |

| Self-Validation | Must show >90% inhibition with (S,S,S,S)-Orlistat (+ Control) | Must show inhibition with Cerulenin (+ Control) |

Data Interpretation:

-

Ideal Candidate Profile:

(Lipase) > 10

Part 5: Visualization of Signaling & Logic

FASN Inhibition Pathway & Stereochemical Checkpoint

The following diagram illustrates how the stereochemistry of Orlistat determines its pathway: either blocking dietary fat absorption (Lipase) or blocking tumor growth (FASN), and how the (R,R,S,S) isomer fits into this logic.

Caption: Stereochemical logic flow. (S,S,S,S) targets Lipase strongly (green arrow), causing side effects. (R,R,S,S) is used to probe FASN selectivity (dotted line) with reduced Lipase interaction.

Experimental Workflow: Stereoisomer Profiling

This workflow describes the validation process for using (R,R,S,S)-Orlistat as a research tool.

Caption: Development pipeline for (R,R,S,S)-Orlistat. The critical decision point is the Selectivity Index (SI) between FASN and Lipase inhibition.

Part 6: References

-

Mulzer, J., et al. (2014). "Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio- and Diastereoselective Carbonylation of Epoxyhomoallylic Alcohols." Journal of the American Chemical Society.

-

Romo, D., et al. (2006). "Total Synthesis and Comparative Analysis of Orlistat, Valilactone, and a Transposed Orlistat Derivative: Inhibitors of Fatty Acid Synthase." Organic Letters.

-

Schneider, A., & Wessjohann, L. A. (2010).[1] "Comparison of impurity profiles of Orlistat pharmaceutical products using HPLC tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis.

-

Kridel, S. J., et al. (2004). "Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity."[2] Cancer Research.[2]

-

PubChem Compound Summary. (2023). "(R,R,S,S)-Orlistat (CAS 1225451-00-2)." National Center for Biotechnology Information.

Sources

An In-Depth Technical Guide to Early-Stage Research on (R,R,S,S)-Orlistat Off-Target Effects

Introduction

Orlistat, the saturated derivative of lipstatin, is a potent inhibitor of gastric and pancreatic lipases, enzymes crucial for the digestion of dietary fats.[1][2][3] Its primary therapeutic application, under brand names like Xenical and Alli, is in the management of obesity, where it functions by preventing the absorption of approximately 30% of dietary fat, thereby reducing caloric intake.[2][4][5] While its on-target mechanism of action within the gastrointestinal tract is well-characterized, the systemic absorption of Orlistat, although minimal, necessitates a thorough investigation into its potential off-target effects.[2][3][5] This is particularly crucial given that even low systemic concentrations can interact with unintended molecular targets, leading to unforeseen physiological or toxicological outcomes.

Recent research has already identified a significant off-target activity of Orlistat: the inhibition of the thioesterase domain of fatty acid synthase (FAS).[2][6][7] FAS is an enzyme that is notably upregulated in various cancer cells and is implicated in tumor progression.[6][8][9] This discovery has opened a new avenue of research into Orlistat's potential as an anti-cancer agent.[7][8][10][11][12] However, it also underscores the importance of a systematic and comprehensive approach to identifying the complete off-target profile of (R,R,S,S)-Orlistat to fully understand its therapeutic potential and safety profile.

This technical guide provides a structured, multi-pronged strategy for the early-stage investigation of (R,R,S,S)-Orlistat's off-target effects. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and detailed, actionable experimental protocols. The methodologies outlined herein are designed to be self-validating, ensuring the generation of robust and reliable data.

I. A Multi-Pronged Approach to Off-Target Identification

A comprehensive understanding of a drug's off-target interactions requires a multi-faceted approach that combines computational, biochemical, and cell-based methodologies. This integrated strategy allows for the prediction of potential off-targets, the direct confirmation of molecular interactions, and the elucidation of the functional consequences of these interactions within a cellular context.

Caption: Affinity-based proteomics workflow for off-target identification.

1. Step-by-Step Protocol: Affinity Chromatography-Mass Spectrometry

-

Synthesis of an Orlistat-Derived Affinity Probe:

-

Synthesize a derivative of Orlistat with a linker arm suitable for immobilization (e.g., an amine or carboxyl group). The linker should be attached at a position that does not interfere with the known binding interactions of Orlistat.

-

Couple the Orlistat probe to an activated solid support (e.g., NHS-activated sepharose beads).

-

-

Preparation of Cell Lysate:

-

Select a relevant cell line (e.g., a human liver cell line like HepG2, given the potential for hepatotoxicity) and culture to a sufficient density. [13] * Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Enrichment:

-

Incubate the clarified cell lysate with the Orlistat-immobilized beads.

-

As a crucial negative control, incubate a separate aliquot of the lysate with control beads (without immobilized Orlistat).

-

Perform a competition experiment by pre-incubating the lysate with an excess of free (R,R,S,S)-Orlistat before adding the affinity beads. This will distinguish specific from non-specific binders. [14]

-

-

Washing and Elution:

-

Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain.

-

Excise the protein bands and subject them to in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a human protein database.

-

-

Data Analysis and Hit Validation:

-

Compare the proteins identified from the Orlistat-beads to those from the control beads and the competition experiment.

-

Genuine off-targets should be significantly enriched on the Orlistat-beads and their binding should be competed away by free Orlistat.

-

B. Targeted Biophysical and Biochemical Assays

For the prioritized targets from in silico screening and the validated hits from affinity proteomics, a panel of targeted assays should be employed to quantify the binding affinity and characterize the nature of the interaction.

| Assay | Principle | Key Information Provided |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against thermal denaturation. [15][16][17] | Target engagement in a cellular environment. [15][18][19] |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Binding affinity (Kd), stoichiometry, and thermodynamic parameters. |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein. | Real-time kinetics of binding (kon, koff) and binding affinity (Kd). |

| Enzyme Inhibition Assays | Measures the effect of Orlistat on the catalytic activity of a target enzyme. | IC50 or Ki value, mechanism of inhibition. |

1. Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment:

-

Culture the selected cell line to ~80% confluency.

-

Treat the cells with a range of concentrations of (R,R,S,S)-Orlistat or a vehicle control (e.g., DMSO) for a defined period.

-

-

Thermal Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

-

Cell Lysis and Separation of Soluble Fraction:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.

-

-

Protein Quantification:

-

Transfer the supernatant (soluble fraction) to a new tube.

-

Quantify the amount of the specific target protein in the soluble fraction using a suitable method, such as Western blotting or an AlphaScreen-based assay. [15]

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both the vehicle- and Orlistat-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of Orlistat indicates target engagement.

-

IV. Phase 3: Cell-Based Functional Assays

The final phase of early-stage off-target research is to determine the functional consequences of Orlistat binding to its newly identified off-targets. This is crucial for understanding whether an off-target interaction is likely to be benign or to result in a clinically relevant effect.

A. Rationale for Functional Assays

-

Biological Relevance: Cell-based assays provide a more physiologically relevant context than biochemical assays, as they account for factors such as cell permeability, metabolism, and the presence of downstream signaling pathways.

-

Mechanism of Action: These assays can help to elucidate the mechanism by which Orlistat modulates the function of its off-targets (e.g., agonist, antagonist, allosteric modulator).

-

Safety and Efficacy Prediction: The results from functional assays can provide early indications of potential adverse effects or novel therapeutic applications.

B. Panel of Recommended Functional Assays

The choice of functional assays will be dictated by the nature of the identified off-targets. Below are examples of relevant assay panels for common off-target classes.

1. Kinase Profiling

Given that many drugs have off-target effects on kinases, a broad kinome scan is a prudent step. [20][21][22][23][24]

-

Recommended Approach: Utilize a commercially available kinase profiling service (e.g., KINOMEscan®, Reaction Biology) that screens Orlistat against a large panel of human kinases. [20][22]These services typically employ binding assays or activity-based assays.

-

Data to Obtain: Percentage of inhibition at a fixed concentration of Orlistat, and for significant hits, the IC50 value.

2. GPCR Profiling

G-protein coupled receptors (GPCRs) are another major class of drug targets and off-targets. [25][26][27][28][29]

-

Recommended Approach: Employ a GPCR screening service (e.g., Eurofins Discovery, Creative Biogene) that can assess the effect of Orlistat on a panel of GPCRs. [25][26]These services offer a variety of readouts, including calcium flux, cAMP accumulation, and β-arrestin recruitment assays.

-

Data to Obtain: Agonist or antagonist activity of Orlistat at each GPCR, and for active compounds, the EC50 or IC50 value.

3. Ion Channel Screening

Off-target interactions with ion channels can lead to significant safety concerns, particularly cardiotoxicity. [30][31][32][33][34]

-

Recommended Approach: Submit Orlistat for screening against a panel of key ion channels, including those implicated in cardiac action potential (e.g., hERG). Services from companies like Charles River or Sygnature Discovery can perform high-throughput electrophysiology or fluorescence-based assays. [30][33]* Data to Obtain: Percentage of inhibition or activation of ion channel currents, and for active compounds, the IC50 or EC50 value.

C. Downstream Signaling and Cellular Phenotypic Assays

For high-confidence off-targets, it is important to investigate the downstream cellular consequences of their modulation by Orlistat.

Caption: Investigating the functional consequences of off-target binding.

1. Step-by-Step Protocol: Assessing Effects on Cell Signaling and Phenotype

-

Select a Relevant Cell Line: Choose a cell line that endogenously expresses the off-target of interest at a functional level.

-

Treat with Orlistat: Treat the cells with a range of concentrations of Orlistat.

-

Analyze Downstream Signaling:

-

For kinase off-targets, use phospho-specific antibodies and Western blotting to assess the phosphorylation state of known substrates.

-

For GPCR off-targets, measure changes in second messenger levels (e.g., cAMP, IP3).

-

-

Evaluate Cellular Phenotypes:

-

Cell Proliferation: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to assess the effect of Orlistat on cell growth.

-

Apoptosis: Use an assay that measures markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining).

-

Cell Cycle: Analyze the cell cycle distribution by flow cytometry after staining with a DNA-intercalating dye (e.g., propidium iodide).

-

V. Data Synthesis and Interpretation

The culmination of this multi-faceted investigation will be a rich dataset that requires careful synthesis and interpretation.

A. Integrated Data Summary

| Off-Target Candidate | In Silico Prediction Score | Affinity (Kd/IC50) - Biochemical | Target Engagement (CETSA Shift) | Functional Activity (EC50/IC50) - Cellular | Cellular Phenotype Observed |

| Protein X | High | 1.2 µM | +3.5 °C | 2.5 µM (inhibition) | Decreased cell proliferation |

| Protein Y | Medium | > 50 µM | No shift | No activity | None |

| Protein Z | High | 500 nM | +5.0 °C | 800 nM (activation) | Increased apoptosis |

B. Prioritizing Off-Targets for Further Investigation

Based on the integrated data, off-targets should be prioritized for more in-depth follow-up studies based on:

-

Potency: Off-targets that are modulated by Orlistat at concentrations close to or below its known on-target potency for lipases and FAS are of higher concern or interest.

-

Biological Plausibility: The likelihood that the off-target interaction could explain any known adverse effects or contribute to the therapeutic efficacy of Orlistat.

-

Therapeutic Window: The ratio between the concentration of Orlistat required to engage the off-target and the concentration required for its desired on-target effect.

Conclusion

A thorough and systematic investigation of the off-target effects of (R,R,S,S)-Orlistat is essential for a complete understanding of its pharmacological profile. The integrated approach outlined in this guide, combining in silico prediction, unbiased proteomic screening, direct biophysical validation, and cell-based functional analysis, provides a robust framework for identifying and characterizing these off-target interactions. The insights gained from such studies are invaluable for guiding future drug development efforts, whether for optimizing the safety of Orlistat in its current indication or for exploring its potential in new therapeutic areas such as oncology.

References

-

Zhi, J., Melia, A. T., Guerciolini, R., Chung, J., Kinberg, J., Hauptman, J. B., & Patel, I. H. (1994). Retrospective population-based analysis of the dose-response (fecal fat excretion) relationship of orlistat in normal and obese volunteers. Clinical Pharmacology & Therapeutics, 56(1), 82-85. [Link]

-

Orlistat. (2023, December 2). In Wikipedia. [Link]

-